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molecular formula C8H9BrO B1265510 2-(4-Bromophenyl)ethanol CAS No. 4654-39-1

2-(4-Bromophenyl)ethanol

Cat. No. B1265510
M. Wt: 201.06 g/mol
InChI Key: PMOSJSPFNDUAFY-UHFFFAOYSA-N
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Patent
US06416861B1

Procedure details

Hydroboration of 4-allyldimethylsilylphenethyl alcohol (1 Scheme 8) followed by Suzuki coupling reaction with the linker (2 Scheme 29) resulted in polymer-bound phenethyl alcohol compound (3 Scheme 29) which can be cleaved with bromine to give 4-bromophenethyl alcohol (4 Scheme 29).
Name
4-allyldimethylsilylphenethyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([C:4]1[CH:15]=[CH:14][C:7]([CH2:8][CH:9]([OH:13])[SiH](C)C)=[CH:6][CH:5]=1)C=C.[Br:16]Br>C(O)CC1C=CC=CC=1>[Br:16][C:4]1[CH:15]=[CH:14][C:7]([CH2:8][CH2:9][OH:13])=[CH:6][CH:5]=1

Inputs

Step One
Name
4-allyldimethylsilylphenethyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)C1=CC=C(CC([SiH](C)C)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CC1=CC=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction with the linker (2 Scheme 29)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(CCO)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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